molecular formula C9H9NO5 B13412149 Dimethyl 1-oxo-1lambda~5~-pyridine-2,6-dicarboxylate CAS No. 53388-99-1

Dimethyl 1-oxo-1lambda~5~-pyridine-2,6-dicarboxylate

Cat. No.: B13412149
CAS No.: 53388-99-1
M. Wt: 211.17 g/mol
InChI Key: IJZLONIYSDJGGL-UHFFFAOYSA-N
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Description

Dimethyl 2,6-pyridinedicarboxylate N-oxide is an organic compound with the molecular formula C9H9NO4 It is a derivative of pyridine, characterized by the presence of two ester groups at the 2 and 6 positions of the pyridine ring, and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,6-pyridinedicarboxylate N-oxide can be synthesized through the oxidation of dimethyl 2,6-pyridinedicarboxylate. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetic acid, at a specific temperature to ensure the formation of the N-oxide group.

Industrial Production Methods

In an industrial setting, the production of dimethyl 2,6-pyridinedicarboxylate N-oxide may involve a continuous flow process where the starting material, dimethyl 2,6-pyridinedicarboxylate, is fed into a reactor along with the oxidizing agent. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-pyridinedicarboxylate N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; solvents like acetic acid; temperatures around 50-70°C.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride; solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles like amines or alcohols; solvents like dichloromethane or toluene; temperatures ranging from room temperature to reflux conditions.

Major Products

    Oxidation: More oxidized pyridine derivatives.

    Reduction: Dimethyl 2,6-pyridinedicarboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,6-pyridinedicarboxylate N-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of dimethyl 2,6-pyridinedicarboxylate N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of enzymes that are involved in oxidative stress and inflammation pathways. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,6-pyridinedicarboxylate: Lacks the N-oxide group, making it less reactive in redox reactions.

    2,6-Pyridinedicarboxylic acid: Contains carboxylic acid groups instead of ester groups, leading to different chemical properties and reactivity.

    2,6-Pyridinedicarbonyl dichloride: Contains acyl chloride groups, making it highly reactive towards nucleophiles.

Uniqueness

Dimethyl 2,6-pyridinedicarboxylate N-oxide is unique due to the presence of the N-oxide group, which imparts distinct redox properties and reactivity. This makes it a valuable compound for studying oxidative processes and developing new chemical and biological applications.

Properties

CAS No.

53388-99-1

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

dimethyl 1-oxidopyridin-1-ium-2,6-dicarboxylate

InChI

InChI=1S/C9H9NO5/c1-14-8(11)6-4-3-5-7(10(6)13)9(12)15-2/h3-5H,1-2H3

InChI Key

IJZLONIYSDJGGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=[N+](C(=CC=C1)C(=O)OC)[O-]

Origin of Product

United States

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